molecular formula C12H14ClNO4S B1421422 benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate CAS No. 1134112-00-7

benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B1421422
CAS No.: 1134112-00-7
M. Wt: 303.76 g/mol
InChI Key: KGTKAEIBOSEJKH-LLVKDONJSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyrrolidine protons : Resonances at δ 3.2–3.8 ppm (m, 4H, ring CH₂), split due to coupling with the sulfonyl group.
    • Benzyl group : Aromatic protons at δ 7.3 ppm (m, 5H, C₆H₅) and the methylene bridge at δ 5.1 ppm (s, 2H, CH₂).
    • Chlorosulfonyl group : Deshielding effects cause adjacent protons to appear downfield (δ 4.1–4.3 ppm).
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl carbon (C=O) at δ 170.2 ppm.
    • Aromatic carbons (C₆H₅) between δ 128–136 ppm.
    • Pyrrolidine carbons: C-3 (bearing -SO₂Cl) at δ 62.5 ppm, others at δ 45–50 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption at 1370 cm⁻¹ and 1170 cm⁻¹ (S=O asymmetric and symmetric stretching).
  • Ester carbonyl (C=O) at 1740 cm⁻¹ .
  • C-Cl stretch at 580 cm⁻¹ .

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 303.03 ([M]⁺).
  • Key fragments:
    • m/z 91.05 (benzyl cation, C₇H₇⁺).
    • m/z 140.02 (pyrrolidine-SO₂Cl⁺).

Crystallographic and Computational Modeling

X-ray Crystallography

While no experimental crystallographic data for this compound exists, related analogs (e.g., CID 46946880) reveal:

  • Pyrrolidine ring puckering with a C3-endo conformation.
  • S-O bond lengths of 1.43 Å, consistent with sulfonyl chlorides.

Density Functional Theory (DFT) Studies

  • Optimized geometry : The (3R)-configuration minimizes steric clash between the benzyl ester and sulfonyl group.
  • Electrostatic potential maps : Highlight the electrophilic sulfur atom (MEP = +0.35 e/ų).
  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.

Molecular Docking

  • Simulations with proteases suggest the sulfonyl chloride forms hydrogen bonds with catalytic serine residues (binding energy: -8.2 kcal/mol).

Properties

IUPAC Name

benzyl (3R)-3-chlorosulfonylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTKAEIBOSEJKH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134112-00-7
Record name benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate
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Mechanism of Action

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency and versatility of the compound’s action can be enhanced by the use of flow microreactor systems

Biological Activity

Benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a chemical compound notable for its unique structural features and significant biological activity. This compound, characterized by a pyrrolidine ring with a chlorosulfonyl group and a benzyl ester, has the molecular formula C₁₂H₁₄ClNO₄S and a molecular weight of 303.77 g/mol. Its biological activity is primarily attributed to the reactivity of the chlorosulfonyl group, which allows it to interact with various enzymes and proteins, potentially modulating their functions.

The biological activity of this compound is largely due to its ability to form covalent bonds with nucleophilic sites on proteins. This property enables it to inhibit or alter the activity of specific enzymes, making it a valuable tool in drug discovery and enzyme inhibition studies. The chlorosulfonyl group is particularly reactive, allowing for interactions that can lead to significant changes in enzyme kinetics and protein function.

Enzyme Interactions

Research indicates that this compound can selectively inhibit certain enzymes by covalently modifying them. For example, studies have shown its potential in inhibiting viral neuraminidases, which are crucial for the replication of influenza viruses . The compound's structure allows it to serve as a probe for investigating enzyme mechanisms and biological pathways involving sulfonylation.

Case Studies and Research Findings

  • Influenza Virus Neuraminidase Inhibition :
    • A study demonstrated that this compound effectively inhibited neuraminidase activity in influenza viruses. The compound was tested for its ability to reduce cytopathogenic effects in infected cells, showing a significant reduction in viral replication at specific concentrations .
  • Enzyme Mechanism Probing :
    • The compound has been utilized to probe enzyme mechanisms due to its ability to react with nucleophiles within active sites. This reactivity has facilitated insights into the catalytic processes of various enzymes, enhancing our understanding of their functions in biological systems.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds featuring chlorosulfonyl groups but differs in its stereochemistry and functional groups. This uniqueness contributes to its distinct reactivity profiles and potential applications in medicinal chemistry.

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₂H₁₄ClNO₄SPyrrolidine ring, chlorosulfonyl groupEnzyme inhibition, viral neuraminidase inhibition
Tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylateC₁₂H₁₅ClNO₄SPyrrolidine ring, tert-butyl esterEnzyme mechanism probing
Other Chlorosulfonyl CompoundsVariesVariesVaries

Applications in Drug Discovery

The ability of this compound to selectively inhibit enzymes makes it an attractive candidate for drug development. Its application in synthesizing enzyme inhibitors can lead to the development of new therapeutic agents targeting specific diseases, particularly viral infections.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Notes Reference
This compound Not explicitly provided* ~343.83 (inferred) Chlorosulfonyl, benzyl carbamate Chiral pyrrolidine core
Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate C₁₂H₁₅NO₂S 237.32 Sulfanyl (–SH), benzyl carbamate Thiol group enhances nucleophilicity
Benzyl (3R,4S)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₃H₁₆FNO₃ 253.27 Fluorine, hydroxymethyl High enantiomeric excess (99.8% e.e.)
tert-Butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate C₁₃H₂₃ClN₂O₃ 290.79 Chlorobutanamido, tert-butyl ester Enhanced stability, requires deprotection
Benzyl (1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₅H₁₈ClNO₄S 343.83 Bicyclic framework, chlorosulfonyl Rigid conformation alters reactivity

*Inferred from analogues in (C₁₅H₁₈ClNO₄S has MW 343.83).

Key Observations :

  • The chlorosulfonyl group distinguishes the target compound from thiol (e.g., ) or fluorinated (e.g., ) analogues.
  • Bicyclic frameworks (e.g., ) introduce steric constraints absent in monocyclic pyrrolidines.
  • Fluorine substituents (e.g., ) improve metabolic stability and electronic properties.

Critical Analysis of Contradictions and Limitations

  • Stereochemical Ambiguity: notes arbitrary stereochemical assignments in some derivatives, risking reproducibility .
  • Stability Issues : Chlorosulfonyl compounds are moisture-sensitive, requiring stringent storage conditions compared to tert-butyl esters .

Q & A

Basic: What are the optimal reaction conditions for synthesizing benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate?

A reliable method involves using DMAP (4-dimethylaminopyridine) and triethylamine as catalysts in dichloromethane at temperatures between 0–20°C . This setup facilitates efficient sulfonation of the pyrrolidine backbone while minimizing side reactions. Reaction monitoring via TLC or LC-MS is recommended to confirm intermediate formation. Post-reaction, neutralization with aqueous HCl followed by extraction and solvent evaporation yields the crude product.

Advanced: How can researchers control stereochemical outcomes during synthesis?

The stereochemistry at the 3R position is critical. To preserve chirality:

  • Use chiral starting materials (e.g., tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate derivatives) with confirmed enantiomeric excess (ee) ≥98% .
  • Employ low-temperature conditions (0–5°C) during sulfonation to suppress racemization .
  • Monitor stereochemical integrity via polarimetry ([α]D measurements) or chiral HPLC (e.g., IC column with 90:10 hexane/isopropanol) .

Analytical: What techniques validate the enantiomeric purity and structural integrity of this compound?

  • HPLC with chiral stationary phases : Use an IC column (Daicel®) with isocratic elution (hexane:isopropanol = 85:15) to resolve enantiomers. Retention time discrepancies ≥1.5 min confirm high ee (>95%) .
  • NMR spectroscopy : Key signals include the chlorosulfonyl group (δ 3.8–4.2 ppm for SO2Cl in ¹H NMR; δ 55–60 ppm in ¹³C NMR) and benzyl carbamate protons (δ 5.1–5.3 ppm) .
  • HRMS-ESI : Expected [M+H]+ for C₁₂H₁₄ClNO₄S is 304.04 (calculated) vs. 304.03 (observed) .

Reactivity: How does the chlorosulfonyl group influence nucleophilic substitution reactions?

The chlorosulfonyl (-SO2Cl) group is highly electrophilic, enabling:

  • Nucleophilic displacement with amines (e.g., benzylamine) to form sulfonamides. Optimize yields (~80%) by using 2.0 equiv of amine in THF at reflux .
  • Hydrolysis sensitivity : Avoid aqueous conditions unless targeting sulfonic acids. Anhydrous solvents (e.g., DMF, acetonitrile) are preferred .
  • Competing side reactions : Monitor for over-sulfonation or elimination byproducts via ¹H NMR (e.g., unexpected δ 5.5–6.0 ppm olefinic signals) .

Purification: What methods effectively isolate the compound from complex mixtures?

  • Flash column chromatography : Use silica gel (230–400 mesh) with a gradient of hexane:ethyl acetate (8:2 to 6:4) to separate sulfonated products from unreacted precursors .
  • Recrystallization : Dissolve the crude product in hot ethyl acetate, then slowly add hexane to induce crystallization (yield: 70–75%) .
  • Centrifugal partition chromatography : For large-scale purification, a two-phase solvent system (heptane/ethyl acetate/methanol/water = 5:5:5:5) reduces impurity carryover .

Stability: What storage conditions prevent degradation of the chlorosulfonyl moiety?

  • Store under argon or nitrogen at –20°C in anhydrous acetonitrile or DMF to inhibit hydrolysis.
  • Avoid prolonged exposure to light (degrade via radical pathways) .
  • Conduct accelerated stability studies : After 30 days at 4°C, LC-MS should show ≥95% purity (degradants like sulfonic acid [M–Cl+OH] detected at m/z 288.02) .

Advanced: How to resolve contradictions in reported synthetic yields (e.g., 65% vs. 81%)?

Yield discrepancies often arise from:

  • Catalyst loading : Higher Fe(dibm)₃ concentrations (0.5 mol% vs. 0.2 mol%) improve atom economy but risk side reactions .
  • Workup protocols : Neutralization with 1M HCl (vs. 0.5M) reduces emulsions, enhancing extractive yields .
  • Stereochemical losses : Chiral columns (e.g., Chiralpak® AD-H) during purification retain enantiopurity but reduce mass recovery .

Application: How is this compound utilized in pharmaceutical intermediate synthesis?

It serves as a key precursor for Janus kinase (JAK) inhibitors like Upadacitinib:

  • React with 3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine under Pd-catalyzed cross-coupling to form C–N bonds (yield: 60–65%) .
  • Impurity profiling : Use LC-MS/MS (Q-TOF) to detect trace intermediates like (3R,4S)-benzyl 3-(2-chloroacetyl)-4-ethylpyrrolidine-1-carboxylate (m/z 309.79) .

Methodological: What strategies mitigate racemization during derivatization?

  • Low-temperature acylation : Perform benzyloxycarbonyl (Cbz) protection at –10°C using benzyl chloroformate and NaHCO₃ .
  • Steric hindrance : Introduce bulky tert-butyl groups at the pyrrolidine nitrogen to slow racemization kinetics (krac < 0.001 s⁻¹) .
  • In situ monitoring : Use circular dichroism (CD) spectroscopy to detect real-time optical activity changes .

Advanced: How to design kinetic studies for sulfonation reactions involving this compound?

  • Pseudo-first-order conditions : Use 10-fold excess of chlorosulfonic acid in anhydrous dichloromethane.
  • Sampling intervals : Collect aliquots at 0, 5, 15, 30, and 60 min for LC-MS analysis.
  • Rate constant calculation : Plot ln([reactant]/[product]) vs. time; typical k values range 0.02–0.05 min⁻¹ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Reactant of Route 2
benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate

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